molecular formula C41H46KN3O10S B611070 Sulfo-Cyanine7 NHS ester CAS No. 1603861-95-5

Sulfo-Cyanine7 NHS ester

Cat. No. B611070
CAS RN: 1603861-95-5
M. Wt: 844.05
InChI Key: CURNAWIXNAMTKN-UHFFFAOYSA-M
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Description

Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared, amine-reactive dye . It is an improved analog of Cy7® fluorophore with a quantum yield improved by 20%, and higher photostability . This fluorescent dye is especially useful for NIR imaging . The dye allows the preparation of sulfo-Cyanine7-labeled biomolecules, such as proteins, with ease .


Synthesis Analysis

The synthesis of Sulfo-Cyanine7 NHS ester involves the reaction of the dye with N-hydroxysuccinimide (NHS) esters . The reaction results in the formation of amine-reactive succinimide esters .


Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine7 NHS ester is C41H47KN3O10S2 . The molecular weight is 845.1 g/mol .


Chemical Reactions Analysis

The Sulfo-Cyanine7 NHS ester reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . This reaction is used for labeling or crosslinking peptides and proteins .


Physical And Chemical Properties Analysis

Sulfo-Cyanine7 NHS ester is a dark green powder . It is soluble in water, DMF, and DMSO . The topological polar surface area is 198 Ų .

Scientific Research Applications

Bioimaging

Sulfo-Cyanine7 NHS ester: is extensively used in bioimaging due to its near-infrared (NIR) properties. It’s an improved analog of Cy7® fluorophore with a 20% improved quantum yield and higher photostability . This dye is particularly useful for NIR imaging, which leverages the transparency of biological tissues at specific wavelengths. It’s non-destructive and allows for the monitoring of labeled molecules in live organisms .

Drug Design

In drug design, Sulfo-Cyanine7 NHS ester enables the labeling of biomolecules, such as proteins, which can be used in various experiments related to drug discovery . Its high water solubility makes it ideal for labeling delicate proteins and those prone to denaturation .

Surface-Enhanced Raman Scattering (SERS)

The compound is used in SERS to study the optical behavior of cyanines adsorbed on gold nanoparticles . This application is crucial for predicting the optical response of tags and developing new types of optical tags with cyanine dyes combined with plasmonic nanoparticles .

Sensory Reporting

Sulfo-Cyanine7 NHS ester: serves as a sensory reporter in SERS tags. These tags can determine intracellular pH, oxygen content, and temperature by observing changes in the SERS spectrum in response to local physicochemical parameters .

Reactive Reporting

Functionalized dyes like Sulfo-Cyanine7 NHS ester are attractive for developing SERS tags with reactive reporters. When positioned near a plasmonic core, their fluorescence is quenched, which is beneficial for Raman scattering observations without interference .

Nanoparticle Research

This compound is pivotal in nanoparticle research, especially in the creation of hybrid systems that include gold or silver nanoparticles with reporter molecules. These systems are used for bioimaging and sensing applications .

Molecular Biology

In molecular biology, Sulfo-Cyanine7 NHS ester is used to prepare labeled biomolecules for subsequent use in experiments, such as studying protein interactions and dynamics within cells .

Photostability Studies

Due to its improved photostability, Sulfo-Cyanine7 NHS ester is an excellent subject for photostability studies, which are essential for long-term imaging applications and experiments that require stable fluorescent tagging .

Mechanism of Action

Target of Action

The primary target of Sulfo-Cyanine7 NHS ester are biomolecules, specifically proteins . The compound is designed to label these proteins for various research and drug design related experiments .

Mode of Action

Sulfo-Cyanine7 NHS ester is an amine-reactive succinimide ester . It works by reacting with the amino groups (primary amines or secondary amines) present in the target biomolecules, forming a stable amide bond . This reaction results in the labeling of the biomolecule with the Sulfo-Cyanine7 molecule .

Pharmacokinetics

It’s known that the compound has high water solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound also makes it particularly suitable for labeling delicate proteins and proteins prone to denaturation .

Result of Action

The result of Sulfo-Cyanine7 NHS ester action is the successful labeling of the target biomolecule with the Sulfo-Cyanine7 molecule . This labeling allows the biomolecule to be tracked and imaged, particularly in near-infrared (NIR) imaging . NIR imaging takes advantage of the transparency of biological tissues at particular wavelengths, allowing for non-destructive monitoring of the distribution of various labeled molecules in live organisms .

Action Environment

The action of Sulfo-Cyanine7 NHS ester can be influenced by environmental factors. For instance, the compound’s water solubility allows it to label biomolecules in aqueous environments without the need for organic co-solvents . Additionally, the compound’s stability in aqueous solutions can be influenced by factors such as pH and temperature .

Safety and Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations, and it does not contain any hazardous substance at more than 1% by weight .

Future Directions

The Sulfo-Cyanine7 NHS ester has potential applications in various research fields. For instance, it can be used in fluorescence imaging in the near-infrared (NIR) range, which is receiving increasing interest in life science . Furthermore, the dye can be used to monitor the distribution of various labeled molecules in live organisms . The photoisomerization kinetics of Sulfo-Cyanine7 and the formation of its redshifted photoisomer depend strongly on local environmental conditions, such as viscosity, polarity, and steric constraints, which suggests the use of Sulfo-Cyanine7 and other NIR cyanine dyes as environmental sensors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-Cyanine7 NHS ester involves the reaction of Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Sulfo-Cyanine7 NHS ester, which can be purified using column chromatography or other suitable methods.", "Starting Materials": [ "Sulfo-Cyanine7", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Step 1: Dissolve Sulfo-Cyanine7 and NHS ester in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a coupling agent such as DCC or DIC to the reaction mixture and stir for a suitable period of time at room temperature or under reflux conditions.", "Step 3: Purify the reaction mixture using column chromatography or other suitable methods to obtain Sulfo-Cyanine7 NHS ester as a pure product." ] }

CAS RN

1603861-95-5

Product Name

Sulfo-Cyanine7 NHS ester

Molecular Formula

C41H46KN3O10S

Molecular Weight

844.05

IUPAC Name

potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1

InChI Key

CURNAWIXNAMTKN-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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